

Application Notes and Protocols for a JAK2 JH2 Fluorescence Polarization Assay

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Compound of Interest

Compound Name: JAK2 JH2 Tracer

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Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators of cytokine and growth factor signaling.[1][2] The JAK2 protein consists of a kinase domain (JH1) and a pseudokinase domain (JH2), which negatively regulates the activity of the JH1 domain.[3][4] Dysregulation of JAK2 activity, often through mutations in the JH2 domain such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[5] Consequently, the JAK2 JH2 domain has emerged as an attractive target for the development of selective therapeutic agents.

Fluorescence Polarization (FP) is a robust and sensitive technique used to monitor molecular interactions in solution. The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer or probe) upon binding to a larger molecule, such as a protein. In its unbound state, the small tracer rotates rapidly, resulting in low polarization. When bound to the larger protein, its rotation is slowed, leading to an increase in polarization. This principle can be applied in a competitive binding format to screen for and characterize inhibitors that displace the fluorescent tracer from the protein's binding site.

These application notes provide a detailed protocol for a competitive fluorescence polarization assay to identify and characterize small molecule binders of the JAK2 JH2 domain.

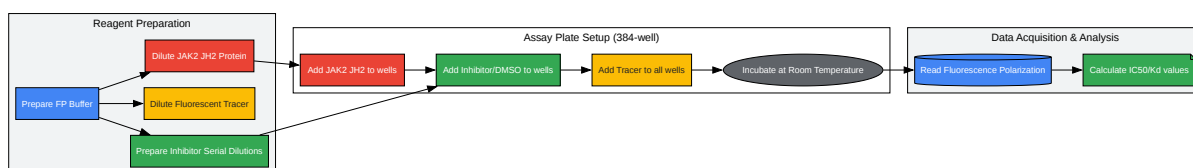
Signaling Pathway

The JAK/STAT signaling pathway is initiated by the binding of cytokines or growth factors to their specific receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

Caption: The JAK/STAT signaling pathway.

Experimental Workflow

The competitive fluorescence polarization assay for JAK2 JH2 involves the incubation of the JAK2 JH2 protein with a fluorescently labeled tracer. The addition of a small molecule inhibitor that binds to the same site as the tracer will displace it, leading to a decrease in the measured fluorescence polarization.



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Caption: Experimental workflow for the JAK2 JH2 FP assay.

Materials and Methods

Reagents and Buffers

| Reagent | Supplier | Catalog Number |
|--|----------------|----------------|
| Recombinant Human JAK2 JH2 (WT) | BPS Bioscience | 78103 |
| Fluorescent Tracer (e.g., JH2 Probe 1) | BPS Bioscience | 78103 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| Glycerol | Sigma-Aldrich | G5516 |
| TCEP | Sigma-Aldrich | C4706 |
| Tween 20 | Sigma-Aldrich | P9416 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well black, flat-bottom plates | Corning | 3571 |

FP Buffer Composition:

- 20 mM Tris-HCl, pH 8.0
- 150 mM NaCl
- 20% Glycerol
- 0.5 mM TCEP
- 0.01% Tween 20

Equipment

- Fluorescence microplate reader capable of measuring fluorescence polarization.
- Multichannel pipettes

- Acoustic liquid handler (optional, for high-throughput screening)

Experimental Protocol

This protocol is for a competitive binding assay in a 384-well plate format.

1. Reagent Preparation:

- **FP Buffer:** Prepare a stock solution of the FP buffer and store it at 4°C.
- **JAK2 JH2 Protein:** Thaw the recombinant JAK2 JH2 protein on ice. Dilute the protein to the desired final concentration in FP buffer. The optimal concentration should be determined empirically but is typically around the K_d of the tracer. For a tracer with a K_d of 0.2 μM , a working concentration of 2.96 μM (for addition to the plate) can be used.
- **Fluorescent Tracer:** Prepare a stock solution of the fluorescent tracer in DMSO. Further dilute the tracer to the desired final concentration in FP buffer. A typical final concentration is in the low nanomolar range (e.g., 24 nM). Protect the tracer solution from light.
- **Test Compounds (Inhibitors):** Prepare a stock solution of the test compounds in 100% DMSO. Perform a serial dilution of the compounds in DMSO to create a concentration range for IC₅₀ determination.

2. Assay Procedure:

- **Blank Wells:** Add 200 μL of FP buffer to the wells designated as blanks (e.g., column 1).
- **Control Wells (No Inhibitor):** Add 150 μL of FP buffer to the control wells (e.g., column 2).
- **Assay Wells:** Add 140 μL of FP buffer to the remaining assay wells (columns 3-24).
- **Protein Addition:** Add 10 μL of the diluted JAK2 JH2 protein solution to all wells except the blank wells.
- **Compound/DMSO Addition:**
 - Add 2 μL of DMSO to the blank and control wells.

- Add 2 µL of the serially diluted test compounds to the assay wells.
- Tracer Addition: Add 50 µL of the diluted fluorescent tracer solution to all wells except the blank wells.
- Incubation: Mix the plate gently and incubate at room temperature for 60-90 minutes, protected from light.
- Measurement: Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., for fluorescein, excitation at 485 nm and emission at 535 nm).

Data Analysis

- Calculate Fluorescence Polarization (FP): The instrument software will calculate the FP values in millipolarization units (mP) using the following equation: $FP = 1000 * (I_{\text{parallel}} - G * I_{\text{perpendicular}}) / (I_{\text{parallel}} + G * I_{\text{perpendicular}})$ Where I_{parallel} is the fluorescence intensity parallel to the excitation plane, $I_{\text{perpendicular}}$ is the fluorescence intensity perpendicular to the excitation plane, and G is the G-factor.
- Data Normalization: Normalize the data by setting the average FP value of the control wells (protein + tracer + DMSO) as 100% binding and the average FP value of wells with a saturating concentration of a known inhibitor (or no protein) as 0% binding.
- IC50 Determination: Plot the normalized FP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.

Quantitative Data Summary

The following table provides example dissociation constants (Kd) and IC50 values for known compounds binding to the JAK2 JH2 domain, as determined by fluorescence polarization and other biophysical methods.

| Compound | Assay Type | Kd (μM) | IC50 (μM) | Reference |
|--------------------------|------------|-------------|-----------|-----------|
| JNJ7706621 | FP | 0.80 ± 0.05 | - | |
| NVP-BSK805 | FP | 42.0 ± 3.5 | - | |
| Filgotinib (GLPG0634) | FP | >50 | - | |
| Compound 8 | FP | 57.3 ± 2.8 | - | |
| JNJ7706621 | FP | - | ~0.5 | |
| AT9283 | FP | - | ~3.5 | |

Troubleshooting

| Issue | Possible Cause | Solution |
|----------------------------|---|---|
| Low FP signal | Low tracer concentration. | Increase tracer concentration. |
| Low protein concentration. | Increase protein concentration. | |
| Incorrect filter settings. | Verify excitation and emission wavelengths. | |
| High background | Autofluorescence from compounds or plate. | Subtract background from blank wells. Use non-binding fluorescent compounds to test for interference. |
| Light scattering. | Centrifuge the plate before reading. Ensure reagents are fully dissolved. | |
| Poor Z'-factor | Small assay window. | Optimize tracer and protein concentrations. Use a higher affinity tracer. |
| High variability. | Ensure proper mixing and accurate pipetting. | |

Conclusion

This application note provides a comprehensive guide for performing a fluorescence polarization assay to screen for and characterize inhibitors of the JAK2 JH2 domain. The detailed protocol and data analysis guidelines will enable researchers to reliably identify and evaluate potential therapeutic candidates targeting this critical domain in the JAK/STAT signaling pathway.

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